

Chemical Structure and Molecular Formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BTG 1640

Cat. No.: B606417

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BTG 1640 is a chemical entity belonging to the isoxazoline class of compounds.^[1] Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C15H19NO2
Molecular Weight	245.32 g/mol
IUPAC Name	(3S,3aR,7aR)-3-benzyl-2-methylhexahydrobenzo[d]isoxazol-4(2H)-one
CAS Number	152538-59-5
Quantitative Receptor Data (IC50/Ki)	Specific values for BTG 1640 are not publicly available in the reviewed scientific literature.

Mechanism of Action

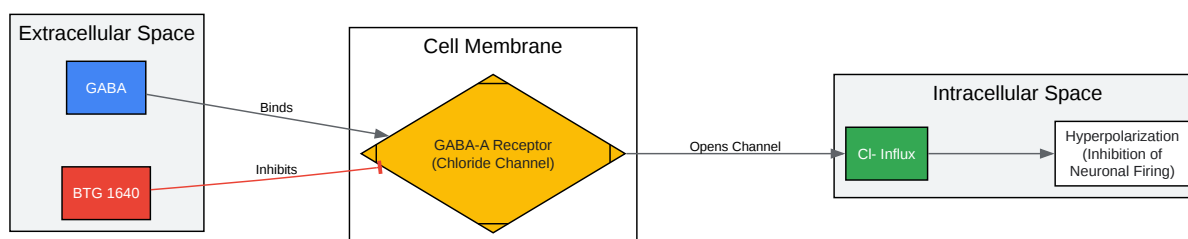
BTG 1640 is characterized as a potent anxiolytic isoxazoline that functions as a selective inhibitor of both GABA- and glutamate-gated chloride channels.^[2] The isoxazoline class of compounds typically exerts its effects on the nervous system by blocking the transmission of neuronal signals through non-competitive antagonism of GABA receptors.^[3] This inhibition of GABA- and glutamate-gated chloride channels leads to hyperexcitation.^[4]

While initially investigated for its anxiolytic properties, some studies have produced conflicting results. For instance, a study comparing **BTG 1640** to diazepam in rat pups found that **BTG**

1640 did not produce a significant anxiolytic effect in the tested models.[5]

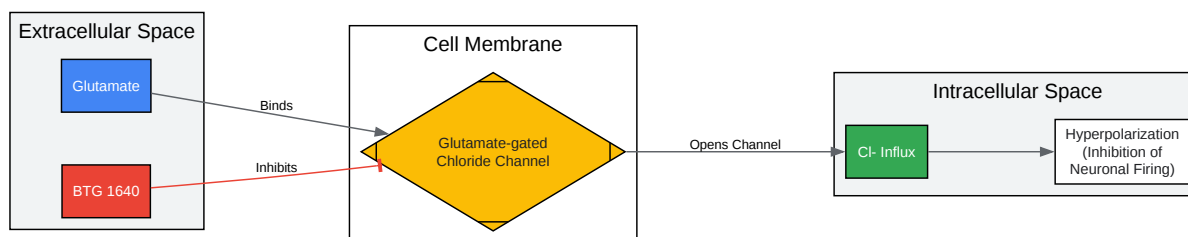
Signaling Pathways

The therapeutic and physiological effects of **BTG 1640** are mediated through its interaction with GABA-gated and glutamate-gated chloride channels. The following diagrams illustrate the general signaling pathways of these channels and the inhibitory effect of **BTG 1640**.



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Caption: GABA-A Receptor Signaling Pathway and Inhibition by **BTG 1640**.



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Caption: Glutamate-gated Chloride Channel Signaling and Inhibition by **BTG 1640**.

Experimental Protocols

While specific experimental protocols for the characterization of **BTG 1640** are not detailed in the available literature, a representative methodology for assessing the inhibitory activity of a compound on ligand-gated chloride channels using electrophysiology is provided below. This protocol is a generalized procedure and may not reflect the exact methods used for **BTG 1640**.

Objective: To determine the inhibitory concentration (IC₅₀) of a test compound on GABA- or glutamate-gated chloride channels expressed in a cellular model (e.g., *Xenopus* oocytes or HEK293 cells).

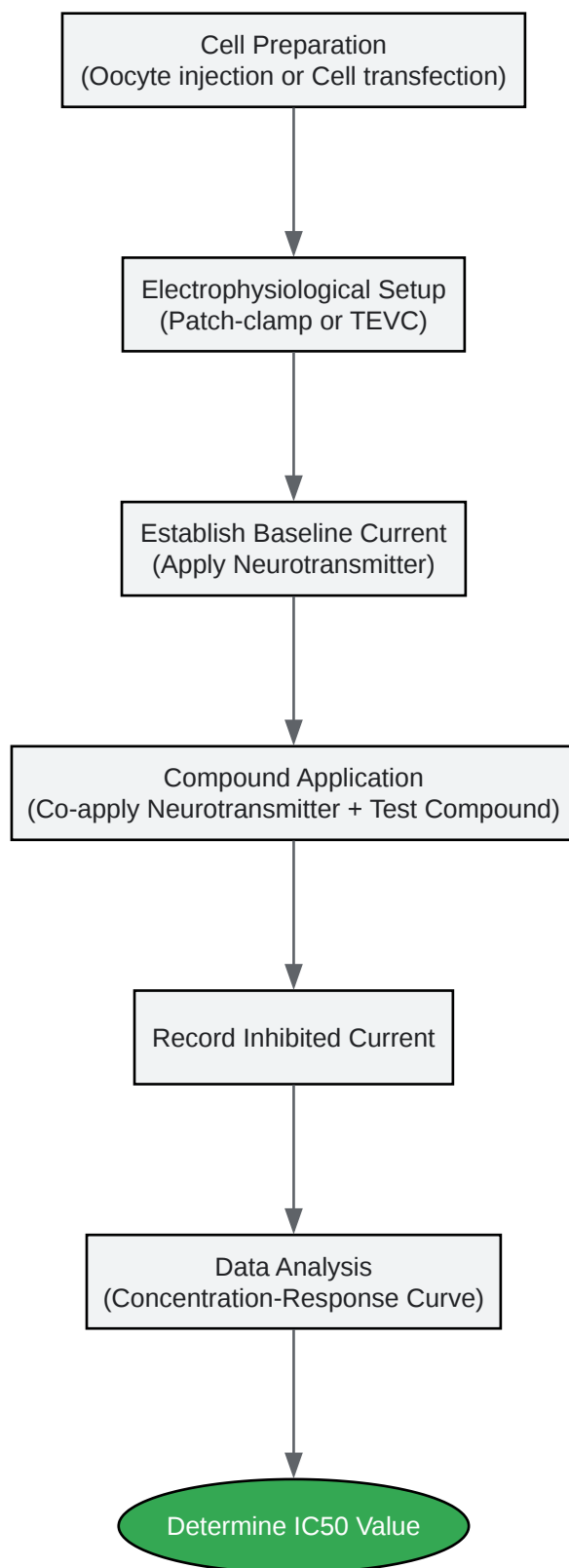
Materials:

- Cell Line: *Xenopus laevis* oocytes or a stable HEK293 cell line expressing the target receptor subunits.
- Reagents:
 - Culture medium appropriate for the cell line.
 - Neurotransmitter (GABA or Glutamate).
 - Test compound (e.g., **BTG 1640**) dissolved in a suitable solvent (e.g., DMSO).
 - Recording solutions (extracellular and intracellular buffers).
- Equipment:
 - Patch-clamp amplifier and data acquisition system.
 - Microscope.
 - Micromanipulators.
 - Perfusion system.

Methodology:

- Cell Preparation:
 - Xenopus Oocytes: Oocytes are surgically removed and defolliculated. They are then injected with cRNA encoding the subunits of the desired GABA- or glutamate-gated chloride channel and incubated for 2-7 days to allow for receptor expression.
 - HEK293 Cells: Cells are cultured under standard conditions. For transient expression, cells are transfected with plasmids containing the receptor subunit cDNAs. For stable cell lines, cells are cultured under selection pressure.
- Electrophysiological Recording:
 - Technique: Whole-cell patch-clamp or two-electrode voltage-clamp (for oocytes) is performed.
 - Procedure:
 - A single cell is selected and a gigaohm seal is formed between the patch pipette and the cell membrane.
 - The cell membrane is ruptured to achieve the whole-cell configuration.
 - The cell is held at a constant membrane potential (e.g., -60 mV).
- Compound Application and Data Acquisition:
 - The cell is perfused with the extracellular solution.
 - The neurotransmitter (GABA or glutamate) at a concentration that elicits a submaximal response (e.g., EC20 or EC50) is applied to establish a baseline current.
 - The test compound is then co-applied with the neurotransmitter at various concentrations.
 - The resulting chloride current is recorded. The degree of inhibition by the test compound is measured as the reduction in the neurotransmitter-evoked current.
- Data Analysis:

- The percentage of inhibition is calculated for each concentration of the test compound.
- A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
- The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response equation.



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Caption: Generalized Experimental Workflow for IC₅₀ Determination.

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- To cite this document: BenchChem. [Chemical Structure and Molecular Formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606417#btg-1640-structure-and-molecular-formula]

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